molecular formula C17H15NO3S B2385000 Quinolin-8-yl 2,5-dimethylbenzenesulfonate CAS No. 313250-87-2

Quinolin-8-yl 2,5-dimethylbenzenesulfonate

Cat. No.: B2385000
CAS No.: 313250-87-2
M. Wt: 313.37
InChI Key: HWMCCYBPSZGYRL-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2,5-dimethylbenzenesulfonate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the sulfonyl ester chemical family and is characterized by its molecular formula C17H15NO3S and molecular weight of 313.37.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, the future directions for Quinolin-8-yl 2,5-dimethylbenzenesulfonate could involve further exploration of its potential biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 2,5-dimethylbenzenesulfonate typically involves the reaction of quinoline derivatives with sulfonyl chlorides under specific conditions. One common method includes the reaction of quinolin-8-ol with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: this compound can form quinolin-8-yl 2,5-dimethylbenzenesulfonic acid.

    Reduction: The reduction can yield quinolin-8-yl 2,5-dimethylbenzenesulfinate.

    Substitution: Substitution reactions can produce various quinolin-8-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-8-yl 2,5-dimethylbenzenesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-based heterocyclic aromatic compound with various biological activities.

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Quinolin-8-yl benzenesulfonate: Similar structure but without the methyl groups on the benzene ring

Uniqueness

Quinolin-8-yl 2,5-dimethylbenzenesulfonate is unique due to the presence of the 2,5-dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

quinolin-8-yl 2,5-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12-8-9-13(2)16(11-12)22(19,20)21-15-7-3-5-14-6-4-10-18-17(14)15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMCCYBPSZGYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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